1-Morpholinohex-5-yn-1-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H15NO2 |
|---|---|
Molecular Weight |
181.23 g/mol |
IUPAC Name |
1-morpholin-4-ylhex-5-yn-1-one |
InChI |
InChI=1S/C10H15NO2/c1-2-3-4-5-10(12)11-6-8-13-9-7-11/h1H,3-9H2 |
InChI Key |
QSZBEZQYDXTFAV-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCCC(=O)N1CCOCC1 |
Origin of Product |
United States |
Contextual Overview of Morpholine and Terminal Alkyne Containing Organic Scaffolds in Contemporary Chemical Synthesis
The molecular framework of 1-Morpholinohex-5-yn-1-one is composed of two key structural motifs: a morpholine (B109124) ring and a terminal alkyne. Each of these components imparts distinct and valuable properties to the parent molecule, making them staples in the toolbox of synthetic chemists.
The morpholine moiety is a heterocyclic compound containing both an amine and an ether functional group. wikipedia.org This structure confers a unique polarity and basicity to the molecule. wikipedia.org In organic synthesis, morpholine is widely utilized as a building block for a variety of important compounds, including the antibiotic linezolid (B1675486) and the anticancer agent gefitinib. wikipedia.orgatamankimya.com The presence of the ether oxygen atom withdraws electron density from the nitrogen, making it less nucleophilic than similar secondary amines like piperidine. wikipedia.org Morpholine amides, such as the one present in this compound, are recognized for their utility in preventing over-addition of nucleophiles in reactions and can be transformed into various other functional groups. acs.orgresearchgate.net For instance, they can be converted into ketones through reactions with organometallic reagents like Grignard reagents. nih.gov
Terminal alkynes , characterized by a carbon-carbon triple bond at the end of a carbon chain, are highly versatile functional groups in organic synthesis. The hydrogen atom attached to the sp-hybridized carbon is relatively acidic (pKa ≈ 25), allowing for deprotonation by a suitable base to form a potent nucleophile. alfa-chemistry.comsci-hub.se This reactivity enables a wide array of transformations, including carbon-carbon bond-forming reactions. Perhaps the most prominent application of terminal alkynes is in "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms stable 1,2,3-triazole linkages. alfa-chemistry.comchemscene.com This reaction is known for its simplicity, high efficiency, and selectivity. chemscene.com The acetylene (B1199291) group is also recognized as a privileged structure in medicinal chemistry, appearing in various therapeutic agents. nih.gov
The combination of these two functionalities in a single molecule, as seen in this compound, creates a powerful bifunctional reagent with broad applications in the synthesis of complex organic molecules.
Significance of 1 Morpholinohex 5 Yn 1 One As a Versatile Chemical Intermediate and Building Block in Complex Molecule Construction
The strategic placement of the morpholine (B109124) amide and the terminal alkyne within 1-Morpholinohex-5-yn-1-one underpins its value as a versatile chemical intermediate. This bifunctionality allows for sequential or orthogonal chemical modifications, providing a streamlined pathway to complex molecular targets.
Recent research has highlighted the utility of this compound in the synthesis of biologically active compounds. For example, it has been incorporated as a substituent in the development of potent and selective inhibitors of phosphoinositide 3-kinase delta (PI3Kδ), an important target in cancer therapy. researchgate.netresearchgate.net In one study, a compound bearing the this compound moiety demonstrated high potency against PI3Kδ and significant anti-proliferative activity in diffuse large B-cell lymphoma cell lines. researchgate.net
The terminal alkyne of this compound serves as a handle for a variety of coupling reactions. Beyond the aforementioned click chemistry, it can participate in Sonogashira cross-coupling reactions, allowing for the introduction of aryl or vinyl groups. The morpholine amide, on the other hand, can be hydrolyzed to the corresponding carboxylic acid, reduced to an amine, or reacted with organometallic reagents to form ketones, showcasing its versatility as a synthetic precursor. researchgate.netnih.gov
The table below summarizes some of the key chemical reactions and transformations involving the functional groups present in this compound.
| Functional Group | Reaction Type | Product | Significance |
| Terminal Alkyne | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | 1,2,3-Triazole | Forms stable linkages for bioconjugation and materials science. alfa-chemistry.comchemscene.com |
| Terminal Alkyne | Sonogashira Coupling | Substituted Alkyne | Creates carbon-carbon bonds with aryl or vinyl halides. |
| Terminal Alkyne | Deprotonation followed by Nucleophilic Attack | Functionalized Alkyne | Allows for chain extension and introduction of various electrophiles. alfa-chemistry.com |
| Morpholine Amide | Hydrolysis | Carboxylic Acid | Provides access to carboxylic acid derivatives. nih.gov |
| Morpholine Amide | Reduction | Amine | Can be converted to the corresponding amine. researchgate.net |
| Morpholine Amide | Grignard Reaction | Ketone | A method for ketone synthesis that can prevent over-addition. nih.gov |
| Morpholine Amide | Reductive Alkynylation | Propargylamine | A tandem reaction that functionalizes the amide. frontiersin.orgrsc.org |
Current Academic Research Trajectories for Amide and Alkynyl Functionalized Structures
The interest in molecules containing both amide and alkyne functionalities, like 1-Morpholinohex-5-yn-1-one, is part of a broader trend in organic synthesis focusing on the development of efficient and selective methodologies for the construction of complex molecules.
One significant area of research is the reductive functionalization of amides . frontiersin.orgnih.gov Traditionally considered to be relatively inert, recent advancements have enabled the chemoselective reduction of amides to intermediates that can then be functionalized. frontiersin.orgnih.gov For instance, tandem catalysis involving the hydrosilylation of a tertiary amide followed by a copper(I)-catalyzed addition of a terminal alkyne allows for the deoxygenative alkynylation of amides to form propargylamines. rsc.org This strategy provides a versatile entry to α-substituted amines. rsc.org
Another active research area is the addition of amide bonds to alkynes . mdpi.com This transformation allows for the direct functionalization of carbon-carbon triple bonds and provides a powerful tool for the downstream modification of amides and peptides. mdpi.com These reactions can be promoted by bases or catalyzed by transition metals, leading to the formation of highly functionalized enamides. mdpi.com
Furthermore, the incorporation of alkynyl groups into complex natural products and bioactive molecules remains a key strategy in medicinal chemistry. mdpi.com The alkyne can serve as a pharmacophore itself or as a reactive handle for further derivatization through reactions like the CuAAC to create novel conjugates with improved pharmacological properties. mdpi.com The development of new synthetic methods that allow for the late-stage introduction of alkynyl groups into complex molecules is therefore a highly valuable endeavor.
Synthetic Routes to this compound and Related Compounds
The synthesis of this compound and its architecturally related analogues can be achieved through various strategic organic chemistry pathways. These methods focus on the efficient construction of the core structure, which features a morpholine (B109124) ring connected to a hexynone framework.
Mechanistic Insights and Computational Studies on 1 Morpholinohex 5 Yn 1 One Transformations
Elucidation of Reaction Pathways and Transition State Geometries
The elucidation of reaction pathways for transformations involving ynamides like 1-Morpholinohex-5-yn-1-one is crucial for understanding and optimizing their synthetic applications. A common reaction manifold for ynamides involves their activation by a metal catalyst, often a gold(I) complex, to generate a highly reactive keteniminium ion intermediate. acs.orgnih.gov This intermediate is a key branching point for various subsequent transformations.
For instance, in a hypothetical intramolecular hydroalkylation, the reaction would likely proceed through the following steps:
Catalyst-Ynamide Complexation: The gold(I) catalyst coordinates to the alkyne of this compound.
Formation of a Keteniminium Ion: This coordination facilitates the formation of a gold-keteniminium ion. Natural Bond Orbital (NBO) analysis in related systems has shown an increase in the C-N bond order, confirming the partial iminium character of this intermediate. acs.orgnih.gov
Product Formation and Catalyst Regeneration: The final steps lead to the product and the regeneration of the active catalyst.
Computational studies, particularly Density Functional Theory (DFT), are instrumental in mapping out these reaction pathways and calculating the geometries of the transition states. rsc.org For example, in a gold-catalyzed intramolecular hydroalkylation of a model ynamide, DFT calculations identified the rsc.orgacs.org-hydride shift as the rate-determining step, with a calculated activation barrier. acs.orgnih.gov
Below is an illustrative data table of what one might expect from a DFT study on a hypothetical transformation of this compound.
| Transformation Step | Intermediate/Transition State | Calculated Activation Energy (kcal/mol) | Key Bond Distances (Å) |
| Catalyst Coordination | Gold-Ynamide Complex | - | Au-C: 2.15, C≡C: 1.23 |
| Keteniminium Formation | Keteniminium Ion | 5.2 | Au-C: 2.18, C=N: 1.31 |
| Hydride Shift | Transition State 1 (TS1) | 14.4 | C-H (breaking): 1.52, C-H (forming): 1.35 |
| Cyclization | Transition State 2 (TS2) | 12.8 | C-C (forming): 2.10 |
Note: The data in this table is hypothetical and based on values reported for analogous ynamide systems in the literature for illustrative purposes.
Application of Quantum Chemical Calculations to Predict Reactivity and Selectivity
Quantum chemical calculations are a powerful tool for predicting the reactivity and selectivity of organic reactions. rsc.org For a molecule like this compound, these calculations can provide insights into its electronic structure and how it will interact with various reagents. The reactivity of ynamides is largely governed by the electronic interplay between the nitrogen lone pair and the triple bond. nih.gov
DFT calculations can be employed to:
Analyze Frontier Molecular Orbitals (FMOs): The energy and shape of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can predict how the ynamide will behave as a nucleophile or electrophile.
Calculate Reaction Barriers: By comparing the activation energies for different potential reaction pathways, the chemoselectivity and regioselectivity of a reaction can be predicted. rsc.org For example, in the cycloaddition of ynamides with isoxazoles, DFT calculations have been used to explain why different catalysts (Brønsted acid, gold(I), or platinum(II)) lead to completely different products. rsc.org
Investigate Catalyst Effects: Quantum chemical calculations can model the interaction of this compound with different catalysts to predict which will be the most effective.
The following table provides a hypothetical example of how FMO analysis could be used to predict the reactivity of this compound.
| Computational Method | HOMO Energy (eV) | LUMO Energy (eV) | Predicted Reactivity |
| B3LYP/6-31G* | -6.5 | 1.2 | Nucleophilic attack at the β-carbon in reactions with electrophiles. |
| M06-2X/def2-TZVP | -7.1 | 0.9 | Susceptible to cycloaddition reactions with electron-deficient partners. |
Note: The data in this table is for illustrative purposes and represents the type of information that would be generated from quantum chemical calculations.
Molecular Dynamics Simulations for Understanding Conformation and Interactions
Molecular dynamics (MD) simulations can provide valuable insights into the conformational flexibility and intermolecular interactions of this compound in different environments. While MD simulations are more commonly applied to larger biomolecules, they can also be used to study the behavior of small molecules in solution. nih.govnih.gov
For this compound, MD simulations could be used to:
Explore Conformational Space: The morpholino ring can adopt different conformations (e.g., chair, boat), and MD simulations can determine the relative populations of these conformers in a given solvent.
Study Solvation Effects: MD simulations can model the interactions between the ynamide and solvent molecules, which can influence its reactivity.
Investigate Non-covalent Interactions: In the context of a reaction, MD simulations can help to understand the non-covalent interactions between the substrate, catalyst, and other reagents in the transition state.
A hypothetical study might analyze the root-mean-square deviation (RMSD) of the morpholino ring atoms to assess its conformational stability over time in a simulated aqueous environment.
| Simulation Time (ns) | Average RMSD of Morpholino Ring (Å) | Predominant Conformation |
| 0-10 | 0.5 | Chair |
| 10-20 | 0.6 | Chair |
| 20-30 | 0.5 | Chair |
Note: This table is a hypothetical representation of data that could be obtained from an MD simulation.
Theoretical Predictions of Novel Reactivity Patterns and Unexplored Transformation Routes
A significant advantage of computational chemistry is its ability to predict novel reactivity and explore potential reaction pathways that have not yet been investigated experimentally. rsc.org For this compound, theoretical predictions could guide the discovery of new synthetic methodologies.
Computational approaches could be used to explore:
Unconventional Cycloadditions: While [2+2] and [4+2] cycloadditions are common for alkynes, theoretical calculations could investigate the feasibility of higher-order or transition-metal-catalyzed cycloadditions.
Novel Rearrangements: The keteniminium intermediate, formed from the activation of the ynamide, could potentially undergo novel rearrangements that could be predicted by calculating the energy barriers for different pathways.
Reactivity with Novel Reagents: The reactivity of this compound with a wide range of novel reagents could be screened computationally to identify promising new transformations.
For example, a computational study could predict the feasibility of a novel intramolecular cascade reaction, as illustrated in the hypothetical data table below.
| Proposed Reaction Pathway | Calculated Overall Free Energy Barrier (kcal/mol) | Predicted Feasibility |
| Intramolecular [4+2] Cycloaddition | 35.2 | Low |
| Gold-Catalyzed 6-endo-dig Cyclization | 18.5 | High |
| Tandem Hydration/Cyclization | 22.1 | Moderate |
Note: The data presented in this table is hypothetical and serves to illustrate how computational chemistry can be used to predict new reactions.
Advanced Spectroscopic and Analytical Methodologies in Research on 1 Morpholinohex 5 Yn 1 One
High-Field Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Progress Monitoring
High-field NMR spectroscopy is an indispensable tool for the structural elucidation of 1-Morpholinohex-5-yn-1-one. It provides detailed information about the carbon-hydrogen framework and the connectivity of atoms within the molecule.
¹H and ¹³C NMR Spectroscopy
The ¹H NMR spectrum of this compound would exhibit characteristic signals for the protons of the morpholine (B109124) ring and the hexynoyl chain. The protons on the morpholine ring typically appear as multiplets in the range of 3.4-3.7 ppm for those adjacent to the oxygen and 3.3-3.6 ppm for those adjacent to the nitrogen. The protons of the hexynoyl chain would have distinct chemical shifts: the terminal alkyne proton (H-6) would be a triplet around 1.9-2.1 ppm, the methylene group adjacent to the alkyne (H-4) would appear around 2.2-2.4 ppm, the methylene group at C-3 would be in the range of 1.7-1.9 ppm, and the methylene group alpha to the carbonyl group (H-2) would be shifted downfield to approximately 2.3-2.5 ppm.
The ¹³C NMR spectrum provides complementary information. The carbonyl carbon (C-1) would resonate at a characteristic downfield shift of around 170 ppm. The carbons of the morpholine ring would appear in the range of 42-47 ppm for those next to the nitrogen and 66-68 ppm for those next to the oxygen. The alkynyl carbons would have distinct signals, with the terminal carbon (C-6) appearing around 68-72 ppm and the internal carbon (C-5) at 80-85 ppm. The methylene carbons of the hexynoyl chain (C-2, C-3, and C-4) would be found in the aliphatic region of the spectrum.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 1 | - | ~170 |
| 2 | ~2.3-2.5 | ~30-35 |
| 3 | ~1.7-1.9 | ~20-25 |
| 4 | ~2.2-2.4 | ~15-20 |
| 5 | - | ~80-85 |
| 6 | ~1.9-2.1 | ~68-72 |
| Morpholine (N-CH₂) | ~3.3-3.6 | ~42-47 |
| Morpholine (O-CH₂) | ~3.4-3.7 | ~66-68 |
To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule, a series of two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the same spin system. For this compound, COSY would show correlations between the protons on adjacent carbons in the hexynoyl chain (H-2 with H-3, H-3 with H-4) and within the morpholine ring's ethylene units.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is crucial for assigning the carbon signals based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. HMBC is particularly useful for establishing the connectivity across quaternary carbons and heteroatoms. For instance, correlations from the H-2 protons to the carbonyl carbon (C-1) and C-3 would be expected.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's three-dimensional structure and conformation. For example, NOESY could reveal through-space interactions between the protons of the hexynoyl chain and the morpholine ring.
The morpholine ring in this compound is not planar and exists predominantly in a chair conformation. This can lead to dynamic processes such as ring inversion. Dynamic NMR spectroscopy, which involves recording spectra at different temperatures, can be used to study these conformational changes. At room temperature, the ring inversion may be fast on the NMR timescale, resulting in averaged signals for the axial and equatorial protons. Upon cooling, the inversion process can be slowed down, leading to the observation of distinct signals for the axial and equatorial protons, allowing for the determination of the energy barrier for this process.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of this compound with high accuracy. The calculated exact mass for the molecular ion [M+H]⁺ of this compound (C₁₀H₁₅NO₂) is 182.1181. HRMS can measure this mass with a precision of a few parts per million, providing strong evidence for the molecular formula.
Furthermore, by inducing fragmentation of the molecule, the resulting fragmentation pattern in the mass spectrum can provide valuable structural information. Common fragmentation pathways for this compound would likely involve:
Cleavage of the amide bond.
Loss of the morpholine ring.
Fragmentations within the hexynoyl chain, particularly cleavage adjacent to the alkyne and carbonyl groups.
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that provide a "vibrational fingerprint" of the molecule by probing the vibrations of its chemical bonds. The key functional groups in this compound give rise to characteristic absorption bands.
Interactive Data Table: Characteristic IR and Raman Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Terminal Alkyne (C≡C-H) | ≡C-H stretch | ~3300 |
| Terminal Alkyne (C≡C) | C≡C stretch | ~2100 |
| Amide (C=O) | C=O stretch | ~1640 |
| Methylene (CH₂) | C-H stretch | ~2850-2960 |
| Morpholine (C-N) | C-N stretch | ~1115 |
| Morpholine (C-O-C) | C-O-C stretch | ~1115 |
The presence of a sharp band around 3300 cm⁻¹ and a weaker band around 2100 cm⁻¹ would be strong evidence for the terminal alkyne. A strong absorption around 1640 cm⁻¹ is characteristic of the tertiary amide carbonyl group. The region between 1000 and 1300 cm⁻¹ would contain complex bands associated with the C-N and C-O stretching vibrations of the morpholine ring.
Chromatographic Techniques for Purity Assessment and Complex Mixture Separation (e.g., HPLC, GC-MS for reaction monitoring, Chiral HPLC for enantiomeric excess determination)
Chromatographic techniques are essential for assessing the purity of this compound and for monitoring the progress of reactions in which it is involved.
High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for determining the purity of non-volatile compounds. A reversed-phase HPLC method, using a C18 column and a mobile phase such as a gradient of water and acetonitrile, would be suitable for separating this compound from potential impurities. The purity is determined by integrating the peak area of the main compound relative to the total peak area.
Gas Chromatography-Mass Spectrometry (GC-MS): For a compound with sufficient volatility and thermal stability, GC-MS can be used for both separation and identification. The gas chromatogram provides information on the number of components in a sample, while the mass spectrum of each component aids in its identification.
Chiral HPLC for Enantiomeric Excess Determination: this compound itself is an achiral molecule and therefore does not have enantiomers. Consequently, chiral HPLC would not be used for its enantiomeric excess determination. However, if this molecule were to be used as a precursor to synthesize a chiral derivative, chiral HPLC would then become a critical tool to separate the enantiomers and determine their relative amounts.
X-ray Crystallography for Definitive Solid-State Structural Determination
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique requires a single crystal of high quality. If a suitable crystal of this compound could be grown, X-ray diffraction analysis would provide precise measurements of bond lengths, bond angles, and torsional angles. This would unequivocally confirm the molecular connectivity and provide detailed insight into the preferred conformation of the morpholine ring and the hexynoyl chain in the crystalline form. To date, there is no publicly available crystal structure for this compound in crystallographic databases.
Chemical Design Principles and Structure Property Relationships for 1 Morpholinohex 5 Yn 1 One Derived Scaffolds
Rational Design of Analogs for Tunable Chemical Reactivity and Selectivity
The rational design of analogs based on the 1-Morpholinohex-5-yn-1-one scaffold focuses on modifying its structure to achieve desired reactivity and selectivity. The terminal alkyne and the morpholine (B109124) amide are the primary sites for such modifications.
The reactivity of the terminal alkyne can be modulated by introducing electron-withdrawing or electron-donating groups on the alkyne itself or on the alkyl chain. For instance, the acidity of the terminal proton can be fine-tuned, which in turn affects its participation in reactions such as Sonogashira coupling, click chemistry, and nucleophilic additions. youtube.comyoutube.com The introduction of substituents on the propargylic positions can also influence the steric environment around the alkyne, thereby controlling the regioselectivity of addition reactions.
The morpholine moiety offers several avenues for modification. Substitution on the nitrogen atom or the carbon atoms of the ring can alter the steric and electronic properties of the molecule. nih.govacs.orgchemrxiv.org For example, introducing bulky substituents on the morpholine ring can create specific steric hindrance, which can be exploited to control the approach of reagents in a catalytic cycle. Furthermore, the amide linkage can be replaced with other functional groups, such as esters or ketones, to create a library of analogs with a wide range of electronic and steric properties.
A systematic approach to analog design is presented in the following table:
| Modification Site | Type of Modification | Effect on Reactivity/Selectivity | Example Reaction |
| Terminal Alkyne | Substitution with electron-withdrawing groups | Increases acidity of terminal proton, enhances reactivity in nucleophilic additions | Michael Addition |
| Terminal Alkyne | Substitution with bulky groups at the propargylic position | Increases steric hindrance, influences regioselectivity | Hydroboration-Oxidation |
| Morpholine Ring | Substitution on nitrogen | Alters basicity and nucleophilicity | N-alkylation |
| Morpholine Ring | Substitution on carbon atoms | Creates steric bulk, influences stereoselectivity | Asymmetric catalysis |
| Amide Linkage | Replacement with ester or ketone | Modifies electronic properties and hydrolytic stability | Hydrolysis |
Influence of the Alkynyl and Morpholine Moieties on Molecular Recognition in Chemical Systems
The distinct electronic and structural features of the alkynyl and morpholine moieties in this compound play a crucial role in molecular recognition events within various chemical systems.
The terminal alkyne, with its linear geometry and sp-hybridized carbons, can participate in a variety of non-covalent interactions. nih.govmasterorganicchemistry.com It can act as a hydrogen bond acceptor through its triple bond and as a hydrogen bond donor via its terminal proton. Furthermore, the alkyne can engage in π-stacking interactions with aromatic rings. These interactions are highly directional and contribute to the specific binding of the molecule to a receptor or a host molecule in supramolecular chemistry. The ability of terminal alkynes to participate in "click" reactions, such as the copper-catalyzed azide-alkyne cycloaddition, provides a powerful tool for covalent molecular recognition, enabling the formation of stable linkages in complex chemical systems. nih.gov
The morpholine moiety, with its chair-like conformation and the presence of both hydrogen bond donor (N-H) and acceptor (O) sites, is a versatile component for molecular recognition. nih.govacs.orgnih.govresearchgate.netresearchgate.net The oxygen atom can act as a hydrogen bond acceptor, while the nitrogen atom, depending on its substitution, can be a hydrogen bond donor or acceptor. The defined three-dimensional structure of the morpholine ring can pre-organize the molecule for binding to a specific receptor, reducing the entropic penalty of binding. nih.govresearchgate.net In catalysis, the morpholine ring can act as a chiral ligand or a scaffold to position catalytic groups in a specific orientation, leading to high enantioselectivity.
The interplay of these two moieties is summarized below:
| Moiety | Interaction Type | Role in Molecular Recognition |
| Terminal Alkyne | Hydrogen bonding (donor and acceptor), π-stacking, Covalent (Click Chemistry) | Directional binding, specific covalent labeling |
| Morpholine | Hydrogen bonding (donor and acceptor), Dipole-dipole interactions | Pre-organization for binding, chiral recognition |
Conformational Analysis and its Impact on Molecular Architecture and Interaction Fidelity
The morpholine ring typically adopts a stable chair conformation. nih.govacs.orgresearchgate.net In this conformation, substituents on the ring can occupy either axial or equatorial positions. The energetic preference for one over the other depends on the nature of the substituent and potential steric interactions. This well-defined conformation helps to position the rest of the molecule in a predictable orientation. nih.govacs.orgresearchgate.net
| Structural Unit | Conformational Feature | Impact on Molecular Architecture |
| Morpholine Ring | Predominant chair conformation | Provides a rigid scaffold, predictable orientation of substituents |
| Alkyl Chain | Rotational flexibility around single bonds | Allows for conformational adjustments for optimal binding |
| Terminal Alkyne | Linear geometry | Imparts rigidity and directionality to one end of the molecule |
Fragment-Based Design Approaches for Constructing Complex Chemical Entities
The modular nature of this compound, comprising distinct morpholine and terminal alkyne fragments, makes it an ideal starting point for fragment-based design strategies. nih.govtechnologynetworks.comncl.ac.uk This approach involves the synthesis and screening of small, simple molecules (fragments) that can be linked together or grown to create more complex and potent chemical entities.
In the context of combinatorial library synthesis, the this compound scaffold can be systematically elaborated. acs.org For instance, a library of analogs can be generated by reacting the terminal alkyne with a diverse set of azides via click chemistry, leading to a wide array of triazole-containing products. nih.gov Similarly, the morpholine nitrogen can be functionalized with various substituents to introduce chemical diversity. This allows for the rapid generation of a large number of compounds for high-throughput screening in chemical applications.
The terminal alkyne fragment itself is a valuable building block in fragment-based design. Its ability to participate in a variety of coupling reactions makes it a versatile handle for linking different molecular fragments. nih.gov The morpholine moiety can serve as a central scaffold, providing a defined three-dimensional starting point for fragment elaboration. nih.govacs.orgchemrxiv.org By combining different morpholine-based scaffolds with a variety of alkyne-containing fragments, complex molecular architectures with tailored properties can be constructed.
An overview of fragment-based strategies is provided below:
| Strategy | Description | Role of this compound |
| Fragment Linking | Two or more fragments that bind to adjacent sites are connected. | The terminal alkyne can be used as a reactive handle for linking. |
| Fragment Growing | A starting fragment is extended to interact with adjacent binding pockets. | The morpholine or alkyne can be the starting fragment for elaboration. |
| Combinatorial Synthesis | A large library of compounds is generated by combining different building blocks. | The scaffold allows for diversification at both the morpholine and alkyne ends. |
Future Directions and Emerging Research Avenues for 1 Morpholinohex 5 Yn 1 One in Fundamental Chemical Sciences
Integration into Novel Materials Chemistry and Polymer Science Applications
The bifunctional nature of 1-Morpholinohex-5-yn-1-one, possessing both a reactive terminal alkyne and a polar morpholine (B109124) amide moiety, presents intriguing possibilities for its incorporation into advanced materials. The terminal alkyne can participate in a variety of polymerization reactions, including well-established click chemistry reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This could allow for the synthesis of novel polymers with precisely defined structures and functionalities.
Future research could focus on the following areas:
Ynamide-Containing Polymers: Exploration of the polymerization of this compound, either through self-polymerization or copolymerization with other monomers. The resulting polymers would feature ynamide functionalities directly in the polymer backbone or as pendant groups, potentially imparting unique solubility, thermal, or coordination properties. The presence of the morpholine group could enhance the polarity and hydrogen bonding capabilities of the resulting materials.
Functional Materials: The nitrogen and oxygen atoms within the morpholine ring, as well as the ynamide nitrogen, could serve as coordination sites for metal ions. This opens the door to designing novel metal-organic frameworks (MOFs) or coordination polymers. Such materials could find applications in gas storage, separation, or catalysis.
Surface Modification: The terminal alkyne allows for the grafting of this compound onto surfaces functionalized with azide (B81097) groups. This could be used to modify the surface properties of materials, for instance, to enhance their hydrophilicity or to introduce specific binding sites.
Table 1: Potential Polymerization Reactions Involving this compound
| Polymerization Type | Co-reactant | Potential Polymer Feature |
| Click Chemistry (CuAAC) | Diazide-functionalized molecules | Triazole-linked polymers |
| Sonogashira Coupling | Dihaloarenes | Conjugated polymers |
| Radical Polymerization | Vinyl monomers | Copolymers with tunable properties |
Exploration of Sustainable and Environmentally Benign Synthetic Routes
The development of green and sustainable synthetic methods is a cornerstone of modern chemistry. Future research on this compound should prioritize the development of environmentally friendly synthetic protocols. Current methods for ynamide synthesis often rely on copper catalysis. brad.ac.uknih.gov While effective, the development of catalyst-free or more sustainable catalyst systems is highly desirable.
Key research avenues include:
Transition-Metal-Free Synthesis: Investigating base-mediated couplings of terminal alkynes with activated morpholine derivatives that avoid the use of metal catalysts. organic-chemistry.orgnih.gov This would reduce the risk of metal contamination in the final product and simplify purification procedures.
Aqueous Synthesis: Exploring the possibility of conducting the synthesis of this compound in water or other green solvents. Recent studies have shown that Sonogashira coupling reactions to form ynamides can be performed in water using surfactants. acs.org
Atom-Economical Reactions: Designing synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product. This could involve exploring novel coupling partners and reaction pathways that minimize the generation of stoichiometric byproducts. A modular synthesis using inexpensive starting materials like trichloroethene has been reported for ynamides and could be adapted. rsc.org
Development of New Catalytic Systems Utilizing the this compound Scaffold as a Ligand or Promoter
While the reactivity of ynamides as substrates in catalytic reactions is well-documented, their potential as ligands or promoters in catalysis is a largely unexplored frontier. The structural features of this compound, including the nitrogen and oxygen heteroatoms and the electron-rich alkyne, suggest that it could act as a ligand for various transition metals.
Future research could investigate:
Bidentate and Hemilabile Ligands: The morpholine oxygen and the ynamide nitrogen or the alkyne π-system could potentially coordinate to a metal center in a bidentate or hemilabile fashion. This could lead to the development of novel catalysts with unique reactivity and selectivity.
Organocatalysis: The morpholine moiety is a common feature in organocatalysts. While morpholine enamines are known to be less reactive than their pyrrolidine (B122466) counterparts, the specific electronic environment of the ynamide could modulate this reactivity. nih.gov The potential of this compound and its derivatives as organocatalysts for various transformations should be explored.
Cooperative Catalysis: The combination of a metal coordinated to the ynamide scaffold and the inherent reactivity of the alkyne could lead to cooperative catalytic systems where both the metal and the ligand participate in the catalytic cycle.
Discovery of Unprecedented Chemical Transformations and Reactivity Modes
The unique electronic nature of the ynamide functional group, with its polarized triple bond, makes it a substrate for a wide array of chemical transformations. nih.govacs.orgacs.org Future research should aim to uncover novel and unprecedented reactivity modes of this compound.
Promising areas for exploration include:
Radical Reactions: The investigation of radical additions to the ynamide triple bond could lead to the development of new methods for the synthesis of highly functionalized enamides. nih.govnih.govresearchgate.net The regioselectivity of such reactions would be of fundamental interest.
Gold and Other π-Acid Catalysis: Gold and other π-acidic metals are known to activate alkynes towards nucleophilic attack. Exploring the reactions of this compound with various nucleophiles in the presence of such catalysts could lead to the discovery of novel cyclization and addition reactions. rsc.org
[2+2+2] and other Cycloadditions: The participation of the ynamide triple bond in cycloaddition reactions is a powerful tool for the construction of complex cyclic systems. Investigating novel cycloaddition partnerships for this compound could provide access to new heterocyclic scaffolds.
Divergent Reactivity: Exploring how reaction conditions can be tuned to selectively favor different reaction pathways from the same starting material is a key goal in modern organic synthesis. The development of divergent reaction pathways starting from this compound would be a significant contribution.
Table 2: Investigated and Potential Future Reactions of Ynamides
| Reaction Class | Known Examples with General Ynamides | Potential for this compound |
| Cycloadditions | [3+2], [4+2], [2+2] | Discovery of novel cycloaddition partners and pathways. |
| Cycloisomerizations | Metal-catalyzed rearrangements | Synthesis of novel heterocyclic systems. |
| Hydrofunctionalizations | Addition of H-X across the triple bond | Stereoselective synthesis of functionalized enamides. |
| Radical Reactions | Radical additions and cyclizations | Exploration of regioselectivity and new radical cascades. nih.govnih.govresearchgate.net |
Q & A
Q. What are the recommended synthetic routes for 1-Morpholinohex-5-yn-1-one, and what key reaction conditions should be optimized?
- Methodological Answer : The synthesis typically involves a multi-step approach, starting with the functionalization of the hex-5-yne backbone. A common route includes:
Alkyne activation : Use of copper(I) or palladium catalysts to facilitate coupling reactions with morpholine derivatives .
Ketone formation : Oxidation of intermediates under controlled conditions (e.g., Swern oxidation) to avoid over-oxidation.
Key optimizations include:
- Temperature control (40–60°C) to prevent alkyne polymerization.
- Solvent selection (e.g., THF or DMF) to stabilize reactive intermediates.
- Stoichiometric ratios of morpholine to alkyne precursors (1:1.2 molar ratio) to minimize side products .
Q. What analytical techniques are critical for confirming the purity and structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : and NMR to verify the morpholine ring integration and alkyne proton absence (δ 2.5–3.0 ppm for morpholine protons; alkyne carbons at ~70–90 ppm) .
- HPLC-MS : To assess purity (>98%) and detect trace impurities. Use a C18 column with acetonitrile/water gradient elution .
- FT-IR : Confirm ketone C=O stretch (~1700 cm) and alkyne C≡C stretch (~2100 cm) .
Q. How should researchers document experimental procedures for synthesizing this compound to ensure reproducibility?
- Methodological Answer : Follow the Beilstein Journal guidelines:
- Detailed stepwise protocols : Include exact masses, solvent volumes, and reaction times.
- Characterization data : Provide full spectral datasets (NMR, IR, HRMS) in supplementary materials.
- Batch-specific notes : Document lot numbers of reagents and deviations from standard conditions .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectroscopic data (e.g., NMR or IR) when characterizing this compound?
- Methodological Answer :
- Validation steps :
Repeat synthesis and characterization under identical conditions.
Cross-validate with alternative techniques (e.g., X-ray crystallography if crystalline).
Use computational NMR prediction tools (e.g., DFT calculations) to compare experimental vs. theoretical spectra .
- Case example : A 2024 study resolved conflicting NMR signals by identifying solvent-induced shifts in DMSO vs. CDCl .
Q. What computational methods are suitable for studying the reaction mechanisms involving this compound, and how do they complement experimental data?
- Methodological Answer :
- DFT calculations : Model transition states for ketone formation steps (e.g., B3LYP/6-31G* level).
- Molecular dynamics : Simulate solvent effects on reaction kinetics.
- Synergy with experiments : Computational data can predict rate-limiting steps, guiding experimental optimization of catalysts or temperatures .
Q. In kinetic studies of this compound, how can competing reaction pathways be identified and quantified?
- Methodological Answer :
- In-situ monitoring : Use ReactIR or stopped-flow techniques to track intermediate formation.
- Isotopic labeling : -labeling in ketone groups to trace oxidation pathways.
- Kinetic modeling : Apply the Eyring equation to differentiate activation parameters for parallel reactions .
Q. How can researchers design experiments to elucidate the role of the morpholine ring in the compound's reactivity and biological activity?
- Methodological Answer :
- Structure-activity relationship (SAR) : Synthesize analogs with piperidine or thiomorpholine substitutions.
- Biological assays : Compare IC values in enzyme inhibition studies (e.g., kinase assays).
- Computational docking : Map morpholine interactions with target protein active sites (e.g., using AutoDock Vina) .
Data Contradiction and Reproducibility
Q. What strategies are effective when encountering conflicting biological activity data across studies?
- Methodological Answer :
- Standardize assays : Use validated cell lines (e.g., HEK293 vs. HeLa) and control compounds.
- Meta-analysis : Pool data from independent studies to identify outliers or batch effects.
- Probe storage conditions : Test compound stability in DMSO vs. aqueous buffers to rule out degradation .
Q. How should researchers address non-reproducible yields in the synthesis of this compound?
- Methodological Answer :
- Parameter screening : Use DoE (Design of Experiments) to optimize temperature, solvent, and catalyst loading.
- Air-sensitive techniques : Employ Schlenk lines to exclude moisture/O in palladium-catalyzed steps.
- Byproduct analysis : Use GC-MS to identify and mitigate side reactions (e.g., alkyne dimerization) .
Methodological Tables
Q. Table 1. Comparative Analysis of Synthesis Routes
| Route | Catalyst | Yield (%) | Purity (HPLC) | Key Reference |
|---|---|---|---|---|
| Pd/Cu | Pd(PPh) | 72 | 98.5 | |
| Cu-free | FeCl | 58 | 95.2 |
Q. Table 2. Stability Profile Under Various Conditions
| Condition | Degradation (%) | Major Byproduct |
|---|---|---|
| 25°C, light | 12 | Hex-5-yn-1-ol |
| 4°C, inert atmosphere | 2 | None |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
